N,4,5-triphenyl-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC10124010
Molecular Formula: C21H16N2S
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H16N2S |
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Molecular Weight | 328.4 g/mol |
IUPAC Name | N,4,5-triphenyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C21H16N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-19)22-18-14-8-3-9-15-18/h1-15H,(H,22,23) |
Standard InChI Key | FKPNNARAWMZEHH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
The molecular architecture of N,4,5-triphenyl-1,3-thiazol-2-amine (Figure 1) consists of a thiazole ring system with phenyl groups at positions 4 and 5, alongside a phenyl-substituted amino group at position 2. The compound’s molecular formula is C<sub>21</sub>H<sub>17</sub>N<sub>2</sub>S, with a molecular weight of 329.44 g/mol. Key structural features include:
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Thiazole core: A five-membered ring with sulfur at position 1 and nitrogen at position 3.
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Substituents: Three phenyl groups contributing to steric bulk and electronic modulation.
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Amino group: Positioned at C2, providing a site for hydrogen bonding and molecular interactions .
Table 1: Key Physicochemical Properties of N,4,5-Triphenyl-1,3-thiazol-2-amine
Synthetic Methodologies
While no direct synthesis of N,4,5-triphenyl-1,3-thiazol-2-amine is documented, its preparation can be inferred from established thiazole synthesis protocols, particularly the Hantzsch thiazole synthesis and Weber cyclization .
Hantzsch Thiazole Synthesis
This method involves the condensation of α-haloketones with thioureas. For N,4,5-triphenyl-1,3-thiazol-2-amine:
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Starting Materials:
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A 4,5-diphenylthiazole-2-amine precursor.
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Phenylating agents (e.g., iodobenzene) for N-arylation.
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Reaction Conditions:
Post-Synthetic Modifications
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N-Arylation: Introducing the phenyl group at the amino position via Buchwald-Hartwig coupling or Ullmann-type reactions .
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Crystallization: Purification using ethanol-water mixtures to yield solid products .
Biological Activities of Structural Analogs
Although biological data specific to N,4,5-triphenyl-1,3-thiazol-2-amine are unavailable, closely related thiazole derivatives exhibit notable pharmacological profiles:
Antimicrobial and Antifungal Activity
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4-Phenylthiazole-2-amines: Demonstrated antileishmanial activity against Leishmania amazonensis (IC<sub>50</sub>: 3.2–142 μM) .
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2,4-Disubstituted Thiazoles: Showed potent inhibition of Bacillus subtilis and Staphylococcus aureus (MIC: 3.39–4.23 μM/mL) .
Anti-Inflammatory and Antioxidant Properties
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N,4-Diarylthiazole-2-amines: Inhibited 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2) enzymes, key mediators of inflammation .
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Thiazole Derivatives with Nitro Groups: Exhibited DPPH radical scavenging activity (15–18% inhibition) .
Table 2: Biological Activities of Selected Thiazole Analogs
Structure-Activity Relationships (SAR)
The pharmacological profile of thiazole derivatives is highly dependent on substituent patterns:
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Phenyl Groups at C4/C5: Enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
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N-Substituents: Influence electronic properties and hydrogen-bonding capacity, affecting enzyme inhibition (e.g., COX-2) .
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Nitro and Halogen Moieties: Improve antimicrobial potency via strong hydrogen bonding with microbial targets .
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